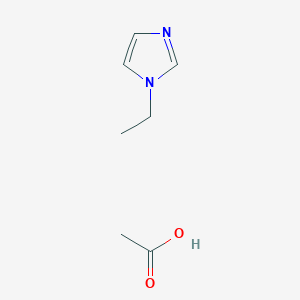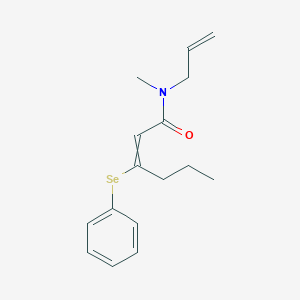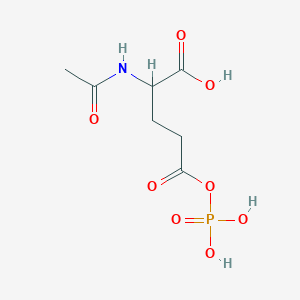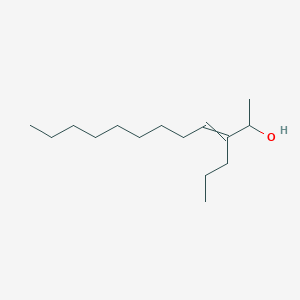
3-Propyldodec-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propyldodec-3-en-2-ol: is an organic compound belonging to the class of alcohols It is characterized by a long carbon chain with a double bond and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyldodec-3-en-2-ol typically involves the reaction of a suitable alkene with a hydroxylating agent. One common method is the hydroboration-oxidation of 3-propyldodecene. The reaction conditions often include:
Hydroboration: Using borane (BH3) or a borane complex in tetrahydrofuran (THF) at low temperatures.
Oxidation: Treating the resulting organoborane with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Propyldodec-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C).
Substitution: Using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of 3-propyldodec-3-en-2-one or 3-propyldodec-3-enal.
Reduction: Formation of 3-propyldodecan-2-ol.
Substitution: Formation of 3-propyldodec-3-en-2-chloride or 3-propyldodec-3-en-2-bromide.
Applications De Recherche Scientifique
Chemistry: 3-Propyldodec-3-en-2-ol is used as an intermediate in organic synthesis, particularly in the production of complex molecules and polymers.
Biology: In biological research, this compound can be used as a model molecule to study the behavior of long-chain alcohols in biological systems.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including surfactants, lubricants, and fragrances.
Mécanisme D'action
The mechanism of action of 3-Propyldodec-3-en-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The double bond can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules. These interactions can influence cellular processes and pathways, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
3-Propyldodecan-2-ol: Lacks the double bond, making it less reactive in certain chemical reactions.
3-Propyldodec-3-en-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties and reactivity.
3-Propyldodec-3-en-2-chloride:
Uniqueness: 3-Propyldodec-3-en-2-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
661489-70-9 |
|---|---|
Formule moléculaire |
C15H30O |
Poids moléculaire |
226.40 g/mol |
Nom IUPAC |
3-propyldodec-3-en-2-ol |
InChI |
InChI=1S/C15H30O/c1-4-6-7-8-9-10-11-13-15(12-5-2)14(3)16/h13-14,16H,4-12H2,1-3H3 |
Clé InChI |
ZVKMYDBEENIYOP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=C(CCC)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide](/img/structure/B12527742.png)
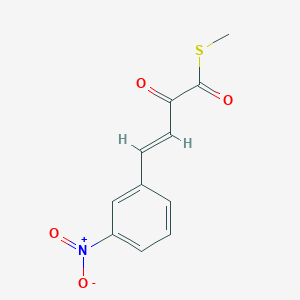
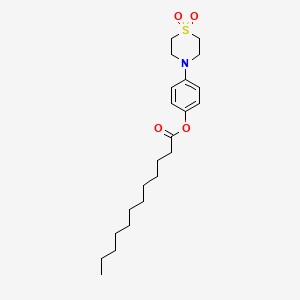
![1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12527754.png)

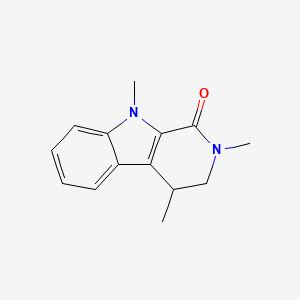
![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)
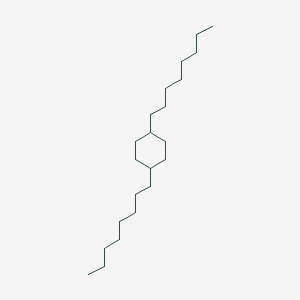
![Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-](/img/structure/B12527784.png)
![(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine](/img/structure/B12527786.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)](/img/structure/B12527787.png)
